2-Iodo-3,5-dimethylpyrazine

Vue d'ensemble

Description

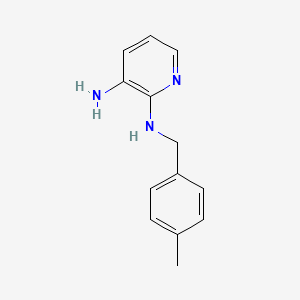

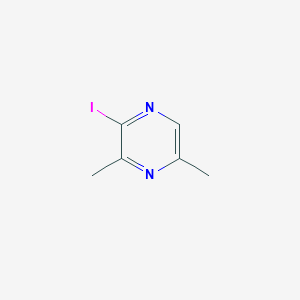

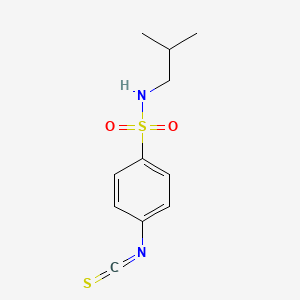

2-Iodo-3,5-dimethylpyrazine is a chemical compound with the CAS Number: 99969-02-5 . It has a molecular weight of 234.04 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

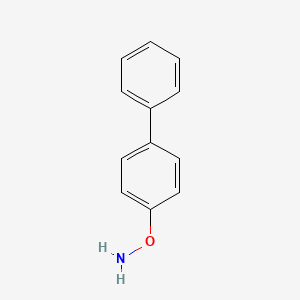

The InChI code for this compound is1S/C6H7IN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3 . The InChI key is QROPUYBEEZUNIK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 234.04 . The IUPAC name for this compound is this compound .Applications De Recherche Scientifique

Odor Threshold Studies

Research on similar compounds like 2-ethyl-3,5-dimethylpyrazine has shown significant findings in odor threshold studies. These studies reveal the potency of these compounds as odorants, indicating their potential use in flavor and fragrance industries (Buttery & Ling, 1997).

Alarm Responses in Insects

Another isomer, 2-Ethyl-3,5-dimethylpyrazine, has been studied for its alarm activity in fire ants. This research demonstrates its ability to elicit significant alarm responses, suggesting its application in pest control and entomological studies (Li, Liu, & Chen, 2019).

Metabolic Engineering for Pyrazine Production

Studies on E. coli have shown how genetic engineering can be used to improve the efficiency of pyrazine production, potentially useful in pharmaceuticals and food industries (Yang et al., 2021).

Synthesis of Labeled Alkylpyrazines

Research has also been conducted on the synthesis of deuterium-labeled alkylpyrazines, like 2-ethyl-3,5-dimethylpyrazine, for use in stable isotope dilution assays in food analysis (Fang & Cadwallader, 2013).

Optoelectronic Properties

The synthesis and study of pyrazine derivatives, including those with dimethylpyrazine structures, have shown potential in the development of light-emitting devices and materials with specific optoelectronic properties (Zhao et al., 2004).

Photoluminescence Applications

Studies on polymeric copper(I) iodide complexes with dimethylpyrazine ligands have revealed their ability to exhibit varied photoluminescent properties, suggesting applications in the field of optoelectronics (Kitada & Ishida, 2014).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-Iodo-3,5-dimethylpyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor, which suggests its potential role in modulating the activity of this enzyme . Additionally, its interaction with other cytochrome P450 enzymes, such as CYP2C19, CYP2C9, CYP2D6, and CYP3A4, indicates its broad influence on metabolic processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting or modulating their activity.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a CYP1A2 inhibitor can lead to alterations in the metabolism of drugs and other xenobiotics, thereby affecting cellular detoxification processes . Additionally, its interaction with other cytochrome P450 enzymes can influence the synthesis and degradation of endogenous compounds, further impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a CYP1A2 inhibitor, it binds to the active site of the enzyme, preventing the metabolism of its substrates . This inhibition can lead to increased levels of certain drugs or endogenous compounds, thereby affecting their biological activity. Additionally, its interaction with other cytochrome P450 enzymes suggests a broader role in modulating metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that pyrazine derivatives, including this compound, can undergo degradation under certain conditions . This degradation can lead to changes in its biological activity and long-term effects on cellular function. For instance, the frequency of mitotic disturbances in bone marrow cells has been observed to increase over time with exposure to pyrazine-containing compounds .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects. For example, pyrazine derivatives have been shown to cause respiratory irritation and other adverse effects at high concentrations . Therefore, it is crucial to determine the appropriate dosage to balance its beneficial and adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as L-threonine dehydrogenase, NADH oxidase, and aminoacetone oxidase, which are involved in the synthesis of pyrazine derivatives . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Additionally, its role as a CYP1A2 inhibitor suggests its involvement in the metabolism of drugs and other xenobiotics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It has been shown to have high gastrointestinal absorption and blood-brain barrier permeability . These properties suggest that it can be efficiently transported and distributed within the body, reaching various tissues and exerting its biological effects. Additionally, its interaction with transporters and binding proteins can influence its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been shown to localize within specific cellular compartments, such as the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

2-iodo-3,5-dimethylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROPUYBEEZUNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B3176557.png)

![5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine](/img/structure/B3176585.png)